2,3,3-Trimethylpentane

Fuel Chemistry Combustion Engineering Gasoline Blending

2,3,3-Trimethylpentane (CAS 560-21-4) is a highly branched C8 alkane and one of the 18 constitutional isomers of octane. It is a colorless, volatile liquid characterized by a melting point of approximately -101 °C and a boiling point near 115 °C.

Molecular Formula C8H18
Molecular Weight 114.23 g/mol
CAS No. 560-21-4
Cat. No. B1202373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3-Trimethylpentane
CAS560-21-4
Molecular FormulaC8H18
Molecular Weight114.23 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(C)C
InChIInChI=1S/C8H18/c1-6-8(4,5)7(2)3/h7H,6H2,1-5H3
InChIKeyOKVWYBALHQFVFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing 2,3,3-Trimethylpentane (CAS 560-21-4) for High-Performance Fuel & Analytical Applications


2,3,3-Trimethylpentane (CAS 560-21-4) is a highly branched C8 alkane and one of the 18 constitutional isomers of octane [1]. It is a colorless, volatile liquid characterized by a melting point of approximately -101 °C and a boiling point near 115 °C [2]. This compound is distinguished by its dense substitution pattern, which confers a high octane rating and is a primary component in high-performance gasoline blending . Beyond fuel applications, its defined physical properties and purity specifications make it a valued analytical standard, notably referenced in ASTM methods for petroleum analysis .

Why Generic Octane Isomer Blends Cannot Replace Pure 2,3,3-Trimethylpentane in Critical Applications


While all octane isomers share the formula C₈H₁₈, their physical, chemical, and performance properties diverge sharply due to differences in branching architecture [1]. The location of methyl substituents in 2,3,3-trimethylpentane creates a unique three-dimensional shape and steric environment, which directly impacts its octane rating, boiling point, conformational behavior, and even its retention time in gas chromatography [2]. These specific, quantifiable differences mean that a generic 'isooctane' blend or a cheaper, less-branched isomer like n-octane cannot be substituted where a specific boiling point window, knock resistance value, or analytical reference is required. The evidence below details the precise, measurable distinctions that guide scientific and industrial selection.

Quantitative Evidence Guide: Differentiating 2,3,3-Trimethylpentane from Closest Analogs


Octane Number: Exceeding the Isooctane Benchmark

The octane number of 2,3,3-trimethylpentane is reported to be >100, a value that exceeds the defined benchmark of 100 for 2,2,4-trimethylpentane (isooctane) [1]. This indicates superior anti-knock performance under comparable test conditions [2]. This property is critical for formulating high-octane fuels for advanced internal combustion engines .

Fuel Chemistry Combustion Engineering Gasoline Blending

Boiling Point: A 15°C Precision Difference for Fuel Blending Windows

The boiling point of 2,3,3-trimethylpentane is experimentally determined to be approximately 114.7 °C, which is significantly higher than that of the closely related isomer 2,2,4-trimethylpentane (99.2 °C) [1]. This 15.5 °C difference is critical for designing fuel distillation profiles (ASTM D86) and for optimizing solvent recovery processes [2].

Distillation Fuel Volatility Solvent Recovery

Conformational Flexibility: Multiple Liquid-State Conformers vs. a Single Static Structure

Vibrational spectroscopy and normal coordinate analysis reveal that while isomers like 2,2,4-trimethylpentane exist as only one conformer in the liquid state, 2,3,3-trimethylpentane exists as a mixture of either two or three distinct conformers [1]. This unique conformational flexibility, stemming from its specific 2,3,3-substitution pattern, influences its liquid-state dynamics and intermolecular interactions, which are relevant for molecular modeling and understanding physical property data [2].

Molecular Spectroscopy Computational Chemistry Conformational Analysis

Analytical Standard Identity: Resolving a Known Co-Elution Challenge

In gas chromatographic analysis of petroleum fractions, 2,3,3-trimethylpentane co-elutes with toluene under standard ASTM D6733 conditions, necessitating a secondary method (e.g., ASTM D3606 or D5580) for accurate quantification [1]. This specific co-elution behavior is a distinguishing characteristic for the compound's identity and is leveraged in ASTM D5134, which uses a standardized mixture containing 2,3,3-trimethylpentane to evaluate column performance .

Gas Chromatography Petroleum Analysis ASTM Methods

Environmental Partitioning: A Computed Henry's Law Constant for Fate Modeling

The Henry's Law constant for 2,3,3-trimethylpentane is reported as ln H = 5.41 [1]. This value is a key input parameter for multimedia environmental fate models, governing the partitioning of the compound from water to air. While similar branched alkanes will have comparable values, this specific constant is necessary for accurate site-specific risk assessments or environmental release modeling where 2,3,3-trimethylpentane is a compound of interest [2].

Environmental Chemistry Fate and Transport Volatile Organic Compounds

Density and Refractive Index: Key Purity Indicators for Incoming QC

The experimentally determined density of 2,3,3-trimethylpentane at 25°C is 0.722 g/cm³, and its refractive index (n20/D) is 1.4052 [1]. These specific values, which are distinct from those of other octane isomers (e.g., 2,2,4-trimethylpentane density ~0.692 g/cm³), provide a simple and rapid method for incoming material verification and purity assessment before use in critical applications [2].

Quality Control Physical Property Solvent Characterization

High-Value Application Scenarios for 2,3,3-Trimethylpentane (CAS 560-21-4)


Custom High-Octane Gasoline Blending

2,3,3-Trimethylpentane is an essential component for formulating high-performance gasoline blends where a Research Octane Number (RON) exceeding the 100-point isooctane standard is required [1]. Its specific boiling point of 114.7 °C allows fuel formulators to precisely adjust the distillation curve (T50/T90) to meet volatility regulations while maintaining superior anti-knock properties [2]. This makes it a high-value additive for premium racing fuels or advanced combustion engine research.

Certified Analytical Reference Standard

The compound is used as a certified reference standard in gas chromatography, specifically within ASTM D5134, for evaluating column performance and ensuring accurate hydrocarbon group-type analysis in petroleum samples . Its known co-elution behavior with toluene (as per ASTM D6733) makes the pure compound indispensable for method development and for laboratories aiming to accurately quantify trace components in complex fuel matrices [3].

Model Compound in Conformational and Spectroscopic Studies

Researchers in physical chemistry and molecular modeling utilize 2,3,3-trimethylpentane as a model system to study conformational isomerism in branched alkanes [4]. Unlike simpler isomers, its liquid-state mixture of two or three distinct conformers provides a richer dataset for validating computational force fields and for understanding the relationship between molecular architecture and observed vibrational spectra [5].

Environmental Fate and Transport Modeling

Environmental scientists and engineers rely on the specific Henry's Law constant (ln H = 5.41) for 2,3,3-trimethylpentane to build accurate multimedia fate models [6]. This parameter is critical for predicting the compound's volatilization rate from contaminated groundwater or surface water, enabling more precise risk assessments and remediation strategy design for sites impacted by gasoline spills or industrial discharges [7].

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